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Compound of Interest

Compound Name: Acrivastine

Cat. No.: B1664353

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the symptomatic relief of
allergies and hay fever.[1][2] A significant challenge in its oral delivery is its short biological half-
life of approximately 1.5-1.9 hours, which necessitates frequent dosing to maintain therapeutic
efficacy.[2] The development of a controlled-release formulation is a highly desirable strategy to
prolong the drug's duration of action, reduce dosing frequency, and improve patient
compliance.

This document provides detailed protocols and application notes for the development and
evaluation of a hydrophilic matrix-based controlled-release tablet formulation for acrivastine.
Hydrophilic matrix systems are a common and cost-effective approach for oral controlled-
release dosage forms, typically utilizing polymers like hypromellose (HPMC) that form a gel
layer upon hydration to control drug diffusion and/or matrix erosion.[3][4][5]

Physicochemical Properties of Acrivastine

A summary of the key physicochemical properties of acrivastine is essential for formulation
design.
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Property Value Reference

Molecular Formula C22H24N202 [1112]

Molecular Weight 348.4 g/mol [1]

Biological Half-Life ~1.9 hours

Mechanism of Action Histamin'e H1 Receptor 1]
Antagonist

Solubility Soluble in DMSO [6]

Melting Point 222°C (decomposes) [7]

Formulation Development Strategy: Hydrophilic Matrix
Tablets

The primary strategy for achieving controlled release of acrivastine involves creating a
hydrophilic matrix tablet. When the tablet comes into contact with gastrointestinal fluids, the
hydrophilic polymer on the tablet's surface hydrates and swells, forming a viscous gel layer.
This layer acts as a barrier to both further water penetration and drug diffusion. The release of
the drug is then controlled by its diffusion through this gel layer and the gradual erosion of the
matrix.[4][8]

Commonly used polymers for this purpose include:

e Hypromellose (HPMC): Different viscosity grades (e.g., K4M, K15M, K100M) are used to
modulate the release rate.[3] HPMC is widely used due to its non-ionic nature, pH-
independent drug release, and excellent stability.[4]

o Carbopol (Carbomer): Anionic polymers that can also be used to control drug release.

 Lipid-based Excipients: Materials like Compritol® 888 ATO (glyceryl behenate) can be
combined with hydrophilic polymers to further retard drug release.[9]

Studies have shown that using a combination of excipients, such as a lipid-based material
(Compiritol) and a hydrophilic polymer (Methocel), can significantly decrease the dissolution
rate of both acrivastine and a co-administered drug like pseudoephedrine, achieving
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controlled release for over 8 hours.[9] Another study found that a formulation using HPMC
K15M could effectively control acrivastine release for up to 12 hours.

Example Formulations for Acrivastine Controlled-
Release Tablets

The following table summarizes example formulations developed in published studies,
demonstrating the use of different polymers to achieve controlled release.

. . . Polymer
Formulation Acrivastine

Polymer(s) Concentrati Key Finding Reference
Code (mg)

on (mg)
Controlled
drug release
F9 (Study 1) 8 HPMC K15M 150
forup to 12
hours.
Compritol Optimal
Optimized 888 ATO + o controlled
8 Combination 9]
(Study 2) Methocel release for
K100M over 8 hours.

Experimental Protocols
Protocol 1: Preparation of Acrivastine Matrix Tablets by
Direct Compression

This protocol describes a standard method for preparing matrix tablets using the direct
compression technique, which is efficient and avoids the use of heat and solvents.

Materials and Equipment:
e Acrivastine powder
e HPMC K15M (or other selected polymers)

e Microcrystalline Cellulose (MCC) (Filler/Binder)
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e Magnesium Stearate (Lubricant)

¢ Talc (Glidant)

 Digital weighing balance

e Sieves (#40, #60 mesh)

e V-blender or mortar and pestle

o Rotary tablet press with appropriate punches
Procedure:

» Sifting: Pass acrivastine, HPMC K15M, and MCC separately through a #40 mesh sieve to
ensure uniformity and break any lumps.

o Blending: Accurately weigh the required quantities of the sifted ingredients. Blend the
acrivastine and HPMC K15M for 10 minutes. Add the MCC and continue blending for
another 10 minutes.

» Lubrication: Sift magnesium stearate and talc through a #60 mesh sieve. Add them to the
powder blend and mix for 2-3 minutes. Avoid over-mixing, which can negatively impact tablet
hardness.

o Compression: Compress the final blend into tablets using a rotary tablet press. Adjust the
compression force to achieve the desired tablet hardness.

O DO oo
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Caption: Experimental workflow for formulation and evaluation of Acrivastine tablets.

Protocol 2: Evaluation of Tablet Properties

Before and after compression, the blend and tablets must be characterized to ensure quality.

6.1 Pre-Compression Parameters:

Parameter

Method

Acceptance Criteria

Angle of Repose

Fixed funnel method

< 30° (Excellent flow), 31-35°
(Good flow)

Bulk Density

Measure the volume of a
known weight of powder in a

graduated cylinder.

Record for calculating Carr's

Index.

Tapped Density

Tap the graduated cylinder
containing the powder until a

constant volume is achieved.

Record for calculating Carr's

Index.

Carr's Index (%)

[(Tapped Density - Bulk
Density) / Tapped Density] x
100

5-15% (Excellent), 12-16%
(Good)

Hausner Ratio

Tapped Density / Bulk Density

< 1.25 (Good flow)

6.2 Post-Compression Parameters:
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Parameter Method Acceptance Criteria

As per USP standards
Weight Variation Weigh 20 tablets individually. (typically +5% for tablets >324

mgQ).

Test 6 tablets using a ] )
) 4-6 kg/cm 2 (varies with
Hardness Monsanto or Pfizer hardness )
formulation).[10]
tester.

Test a known weight of tablets

Friability in a Roche friabilator for 100 < 1.0% weight loss.[10]
revolutions.
) Measure the thickness of 10 Should be uniform within a
Thickness

tablets using a Vernier caliper. batch.

Assay a composite of finely _
Drug Content ) 90-110% of the label claim.
powdered tablets via HPLC.

Protocol 3: In Vitro Drug Release Study

This protocol is used to determine the rate and extent of drug release from the formulated
tablets, simulating in vivo conditions.[11]

Materials and Equipment:

USP Dissolution Apparatus 2 (Paddle).[12]

Dissolution media (e.g., pH 1.2 HCI buffer, pH 6.8 phosphate buffer).

Water bath set to 37 + 0.5°C.[12]

Syringes with filters (e.g., 0.45 um).

HPLC system for analysis.

Procedure:
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Apparatus Setup: Set up the USP Apparatus 2. Fill each vessel with 900 mL of the selected
dissolution medium. Equilibrate the medium to 37 = 0.5°C.

Tablet Introduction: Place one tablet in each dissolution vessel.
Operation: Start the apparatus at a paddle speed of 50 RPM.

Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4,
6, 8, 10, 12 hours).

Media Replacement: Immediately replace the withdrawn volume with an equal volume of
fresh, pre-warmed dissolution medium to maintain sink conditions.

Sample Preparation: Filter the collected samples through a 0.45 um filter.

Analysis: Analyze the samples for acrivastine concentration using a validated HPLC
method.
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Caption: Mechanism of drug release from a hydrophilic HPMC matrix tablet.

Protocol 4: Quantification of Acrivastine by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is required for the
accurate quantification of acrivastine in dissolution samples and for the drug content assay.
[13][14]

Equipment and Conditions:

Parameter Specification Reference

Isocratic pump, UV/Vis or PDA
HPLC System
detector, Autosampler

Reversed-phase C18 (e.g.,
Column [15]
250 x 4.6 mm, 5 um)

) Methanol and 10mM Sodium
Mobile Phase _ [15]
Dihydrogen Phosphate buffer

Flow Rate 1.0 mL/min

Detection Wavelength 254 nm [13][15][16]

Injection Volume 20 pL

Column Temperature 25°C [15]
Procedure:

o Standard Preparation: Prepare a stock solution of acrivastine reference standard in a
suitable solvent (e.g., mobile phase). Prepare a series of working standards by serial dilution
to create a calibration curve.

o Sample Preparation: Dilute the filtered samples from the dissolution study with the mobile
phase to fall within the concentration range of the calibration curve.
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e Analysis: Inject the standard solutions followed by the sample solutions into the HPLC
system.

e Quantification: Record the peak areas. Plot a calibration curve of peak area versus
concentration for the standard solutions. Determine the concentration of acrivastine in the
samples using the regression equation from the calibration curve.

Data Presentation

9.1 Example In Vitro Drug Release Data:

The cumulative percentage of drug released should be calculated and tabulated. This data is
based on the findings for formulation F9 in a referenced study.

Time (hours) Cumulative % Drug Released (Mean * SD)
1 152+1.3
2 289zx21
4 456+ 25
6 62.3+3.0
8 78.1+2.8
10 89.5+1.9
12 98.7+1.1

Disclaimer: The data presented in this application note is for illustrative purposes and is based
on published literature. Researchers must conduct their own experiments and validation to
support their findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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